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Compound of Interest

Compound Name: N9-Isopropylolomoucine

Cat. No.: B1666366 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding mode of N9-
Isopropylolomoucine to Cyclin-Dependent Kinase 2 (CDK2). While specific quantitative

binding data for N9-Isopropylolomoucine is not readily available in the public domain, this

document extrapolates its binding characteristics from closely related purine-based inhibitors,

olomoucine and roscovitine (seliciclib), for which extensive structural and biochemical data

exist. The information presented herein is intended to guide research and drug development

efforts targeting CDK2.

Quantitative Binding Data of Related Purine
Inhibitors
To contextualize the affinity of N9-Isopropylolomoucine for CDK2, the following table

summarizes the half-maximal inhibitory concentration (IC50) values for its structural analogs,

olomoucine and roscovitine, against CDK2 and other relevant kinases. This data provides a

benchmark for the expected potency of N9-Isopropylolomoucine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1666366?utm_src=pdf-interest
https://www.benchchem.com/product/b1666366?utm_src=pdf-body
https://www.benchchem.com/product/b1666366?utm_src=pdf-body
https://www.benchchem.com/product/b1666366?utm_src=pdf-body
https://www.benchchem.com/product/b1666366?utm_src=pdf-body
https://www.benchchem.com/product/b1666366?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target IC50 (µM)

Olomoucine CDK2/cyclin A 7

Olomoucine CDK2/cyclin E 7

Roscovitine CDK2 0.1

The Binding Mode of Purine-Based Inhibitors to
CDK2
The binding mode of N9-Isopropylolomoucine to the ATP-binding pocket of CDK2 can be

inferred from the crystal structures of CDK2 in complex with olomoucine and roscovitine. These

inhibitors act as ATP-competitive inhibitors, occupying the adenine-binding pocket.

The key interactions stabilizing the binding of these purine analogs, and likely N9-
Isopropylolomoucine, include:

Hinge Region Interactions: The purine scaffold forms crucial hydrogen bonds with the

backbone atoms of residues in the hinge region of the kinase, specifically with the main

chain amine and carbonyl of Leu83. This interaction is a hallmark of ATP-competitive kinase

inhibitors.

Hydrophobic Interactions: The purine ring and its substituents are engaged in van der Waals

interactions with several hydrophobic residues within the ATP-binding pocket. These include

Ile10, Val18, Ala31, Val64, Phe80 (the gatekeeper residue), and Leu134. The N9-isopropyl

group of N9-Isopropylolomoucine is expected to enhance these hydrophobic interactions,

particularly with the gatekeeper residue Phe80.

Additional Hydrogen Bonds: Depending on the specific substitutions on the purine ring,

additional hydrogen bonds can be formed with other residues in the active site. For instance,

the hydroxyl group present on the side chain of roscovitine forms a hydrogen bond with the

side chain of Asp145.

The overall binding mode positions the inhibitor in a manner that prevents the binding of ATP,

thereby inhibiting the phosphotransferase activity of CDK2.
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Experimental Protocols
This section details the methodologies for key experiments relevant to characterizing the

binding of N9-Isopropylolomoucine to CDK2.

CDK2 Kinase Assay
This protocol is designed to measure the enzymatic activity of CDK2 and assess the inhibitory

potential of compounds like N9-Isopropylolomoucine.

Workflow for CDK2 Kinase Assay
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Caption: Workflow for a typical in vitro CDK2 kinase inhibition assay.
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Materials:

Recombinant human CDK2/Cyclin E complex

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1

mM Na3VO4, 2 mM DTT)

ATP

Substrate (e.g., Histone H1 or a specific peptide substrate)

N9-Isopropylolomoucine

Stop solution (e.g., 50 mM EDTA)

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or ³²P-ATP)

Microplate reader

Procedure:

Prepare serial dilutions of N9-Isopropylolomoucine in kinase buffer.

In a microplate, add the CDK2/Cyclin E enzyme to each well.

Add the N9-Isopropylolomoucine dilutions to the respective wells and incubate for a

defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

Incubate the reaction for a specific time (e.g., 30-60 minutes) at room temperature.

Stop the reaction by adding the stop solution.

Add the detection reagent according to the manufacturer's instructions.

Measure the signal using a microplate reader.
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Calculate the percentage of inhibition for each inhibitor concentration and determine the

IC50 value by fitting the data to a dose-response curve.

X-ray Crystallography of CDK2-Inhibitor Complex
This protocol outlines the general steps for determining the three-dimensional structure of

CDK2 in complex with an inhibitor like N9-Isopropylolomoucine.

Workflow for Protein-Ligand X-ray Crystallography
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Sample Preparation

Crystallization

Data Collection

Structure Determination

Express and purify
high-quality CDK2 protein

Form CDK2-N9-Isopropylolomoucine
complex (co-crystallization or soaking)

Screen for crystallization
conditions (e.g., vapor diffusion)
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to grow diffraction-quality crystals

Cryo-protect and flash-cool
the crystal

Collect X-ray diffraction data
(synchrotron source)

Process diffraction data

Determine phases
(molecular replacement)

Build and refine the
atomic model of the complex

Validate the final structure

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


G1 Phase

S Phase Inhibition

Cyclin D / CDK4/6

pRb-E2F Complex
(Transcriptionally Inactive)

 phosphorylates

Hypophosphorylated pRb

Active E2F

 releases

Hyperphosphorylated pRbCyclin E

Cyclin E / CDK2

 activates

 hyperphosphorylates

DNA Synthesis

 promotes

 further releases

N9-Isopropylolomoucine

 inhibits

CDK2

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1666366?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [The Binding of N9-Isopropylolomoucine to CDK2: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666366#the-binding-mode-of-n9-
isopropylolomoucine-to-cdk2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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